利匹韦林盐酸盐
描述
利匹韦林盐酸盐是一种第二代非核苷类逆转录酶抑制剂,用于治疗人类免疫缺陷病毒1型(HIV-1)感染。 它以其更高的效力、更长的半衰期和与较旧的非核苷类逆转录酶抑制剂(如依法韦仑)相比的副作用更少而闻名 . 利匹韦林盐酸盐在市场上以 Edurant 和 Rekambys 的品牌名称销售 .
科学研究应用
利匹韦林盐酸盐有几种科学研究应用,包括:
作用机制
利匹韦林盐酸盐通过与 HIV-1 的逆转录酶结合发挥作用,从而阻断 RNA 依赖性和 DNA 依赖性的 DNA 聚合酶活性。 这种抑制阻止了病毒的复制 . 利匹韦林盐酸盐不需要细胞内磷酸化来发挥其抗病毒活性 .
准备方法
合成路线和反应条件
利匹韦林盐酸盐的合成涉及多个步骤。当前的程序主要分为三个步骤:
(E)-3-(4-氨基-3,5-二甲基苯基)丙烯腈盐酸盐(中间体2)的合成: 该步骤涉及4-氨基-3,5-二甲基苯基丙烯腈与盐酸的反应。
4-((4-氯嘧啶-2-基)氨基)苯甲腈(中间体3)的合成: 该步骤涉及4-氯嘧啶与苯甲腈的反应。
利匹韦林盐酸盐的合成: 最后一步涉及中间体2与中间体3在乙腈中回流条件下的反应.
工业生产方法
利匹韦林盐酸盐的工业生产方法已优化以提高收率并减少反应时间。 一种这样的方法涉及使用微波促进合成,这将反应时间从 69 小时显著缩短到 90 分钟,并将总收率从 18.5% 提高到 21% .
化学反应分析
反应类型
利匹韦林盐酸盐经历各种化学反应,包括:
取代反应: 利匹韦林盐酸盐的合成涉及亲核取代反应。
氧化还原反应: 这些反应通常不涉及利匹韦林盐酸盐的合成,但可能与它的代谢途径有关。
常用试剂和条件
主要产物
这些反应形成的主要产物是利匹韦林盐酸盐,然后将其纯化并配制成用于医疗用途。
相似化合物的比较
类似化合物
依曲韦林: 另一种用于治疗 HIV-1 感染的非核苷类逆转录酶抑制剂。
独特性
利匹韦林盐酸盐以其更高的效力、更长的半衰期和与较旧的非核苷类逆转录酶抑制剂相比的副作用更少而独树一帜 . 它还具有很高的耐药基因屏障,需要多个突变才能赋予明显的耐药性 .
属性
IUPAC Name |
4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6.ClH/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19;/h3-9,11-13H,1-2H3,(H2,25,26,27,28);1H/b4-3+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVVGZKAVZUACK-BJILWQEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)/C=C/C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220320 | |
Record name | Rilpivirine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
700361-47-3 | |
Record name | Rilpivirine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=700361-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rilpivirine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0700361473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rilpivirine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{[4-({4-[(E)-2-CYANOETHENYL]-2,6-DIMETHYLPHENYL}AMINO)PYRIMIDIN-2-YL]AMINO}BENZONITRILE HYDROCHLORIDE (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RILPIVIRINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/212WAX8KDD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Rilpivirine Hydrochloride?
A1: Rilpivirine Hydrochloride is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) []. It binds to reverse transcriptase, an enzyme crucial for HIV replication, blocking its RNA and DNA-dependent DNA polymerase activities []. This prevents the virus from replicating within infected cells.
Q2: What is the molecular formula and weight of Rilpivirine Hydrochloride?
A2: The molecular formula of Rilpivirine Hydrochloride is C22H18ClN6. Its molecular weight is 402.87 g/mol [].
Q3: How is Rilpivirine Hydrochloride characterized spectroscopically?
A3: Rilpivirine Hydrochloride's structure and properties can be characterized using various spectroscopic techniques:
- NMR Spectroscopy: This technique, specifically variable temperature analysis and 2D NMR, has been used to identify atropisomerism in Rilpivirine Hydrochloride and differentiate between its E and Z isomers [].
- UV Spectroscopy: UV analysis has also been employed to distinguish between the E and Z isomers of Rilpivirine Hydrochloride. This technique is widely used for quantitative analysis in various formulations [, , , , , , ].
- Infrared Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule and complements the structural data obtained from other techniques [].
Q4: What is known about the stability of Rilpivirine Hydrochloride under various conditions?
A4: Rilpivirine Hydrochloride's stability has been assessed under various stress conditions to simulate potential degradation pathways []:
- Acidic and Alkaline Hydrolysis: Studies have shown its susceptibility to degradation under these conditions, with the generation of specific impurity profiles [, , ].
- Oxidative Stress: This condition also leads to the formation of degradation products, highlighting the need for appropriate formulation strategies [, , ].
- Thermal and Photolytic Stress: Rilpivirine Hydrochloride exhibits sensitivity to heat and light exposure, leading to degradation. These factors are crucial considerations during formulation and storage [, , , ].
Q5: What strategies have been explored to enhance the solubility and bioavailability of Rilpivirine Hydrochloride?
A5: Due to its classification as a BCS class II drug with poor aqueous solubility [], several approaches have been investigated to improve its bioavailability:
- Nanosponges: β-cyclodextrin nanosponges synthesized using a microwave-mediated method have shown promise in enhancing Rilpivirine Hydrochloride solubility and dissolution rate, leading to improved oral bioavailability in rat models [].
- Floating Microspheres: These systems, designed to increase gastric residence time, have been formulated using polymers like ethyl cellulose and carbopol. This approach aims to improve drug absorption and bioavailability, particularly for drugs with poor solubility in the intestinal environment [, ].
- Self-Emulsifying Drug Delivery Systems (SMEDDS): These formulations enhance drug solubility and dissolution, ultimately aiming to improve oral bioavailability [].
- Spray Drying Technique: This method has been employed to convert the crystalline form of Rilpivirine Hydrochloride into a more soluble amorphous form. This change in solid-state properties can significantly impact dissolution rate and bioavailability [].
Q6: What analytical techniques are used for the quantification and characterization of Rilpivirine Hydrochloride?
A6: Several analytical methods are employed for Rilpivirine Hydrochloride analysis:
- RP-HPLC: This versatile technique is widely used for both quantitative analysis in various formulations and the identification and quantification of impurities [, , , , , , , , , , ]. Different mobile phases and columns have been explored to optimize separation and detection.
- UV Spectrophotometry: This method, often coupled with derivatization techniques, provides a simple and rapid approach for quantifying Rilpivirine Hydrochloride in bulk and pharmaceutical formulations [, , , , , ].
- Peak Purity Evaluation: This analytical tool is frequently used in conjunction with RP-HPLC to ensure the purity of the Rilpivirine Hydrochloride peak and confirm that no co-eluting degradation products are present [, ].
Q7: How does Rilpivirine Hydrochloride interact with other drugs?
A7: Rilpivirine Hydrochloride is primarily metabolized by CYP3A4 enzymes in the liver []. Co-administration with drugs that induce or inhibit CYP3A4 can significantly alter its plasma concentrations, potentially leading to therapeutic failure or toxicity.
Q8: What are the known mechanisms of resistance to Rilpivirine Hydrochloride?
A8: As with other NNRTIs, mutations in the HIV reverse transcriptase enzyme can confer resistance to Rilpivirine Hydrochloride []. These mutations often arise during viral replication and can limit the drug's long-term effectiveness. Cross-resistance with other NNRTIs can also occur, making the choice of subsequent therapies crucial.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。